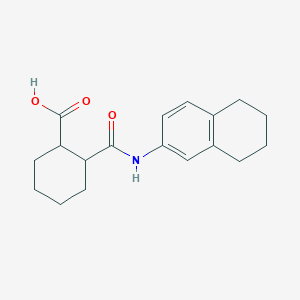![molecular formula C18H14F4N2O3S B269630 N-[4-fluoro-3-(trifluoromethyl)phenyl]-4,8-dimethyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide](/img/structure/B269630.png)
N-[4-fluoro-3-(trifluoromethyl)phenyl]-4,8-dimethyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-fluoro-3-(trifluoromethyl)phenyl]-4,8-dimethyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide, also known as FTQS, is a novel sulfonamide derivative that has gained significant attention in the scientific community due to its potential applications in various fields. FTQS has been extensively studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and potential therapeutic uses.
作用機序
The mechanism of action of N-[4-fluoro-3-(trifluoromethyl)phenyl]-4,8-dimethyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-[4-fluoro-3-(trifluoromethyl)phenyl]-4,8-dimethyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. N-[4-fluoro-3-(trifluoromethyl)phenyl]-4,8-dimethyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and regulation. Additionally, N-[4-fluoro-3-(trifluoromethyl)phenyl]-4,8-dimethyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide has been shown to inhibit the activation of NF-κB, a transcription factor that is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
N-[4-fluoro-3-(trifluoromethyl)phenyl]-4,8-dimethyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide has been shown to exhibit a variety of biochemical and physiological effects. In vitro studies have shown that N-[4-fluoro-3-(trifluoromethyl)phenyl]-4,8-dimethyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. N-[4-fluoro-3-(trifluoromethyl)phenyl]-4,8-dimethyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro. In vivo studies have shown that N-[4-fluoro-3-(trifluoromethyl)phenyl]-4,8-dimethyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide exhibits potent antitumor activity in xenograft models of lung, breast, and colon cancer. Additionally, N-[4-fluoro-3-(trifluoromethyl)phenyl]-4,8-dimethyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide has been shown to exhibit potent herbicidal activity against a variety of weeds, making it a potential alternative to traditional herbicides.
実験室実験の利点と制限
N-[4-fluoro-3-(trifluoromethyl)phenyl]-4,8-dimethyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide has several advantages and limitations for lab experiments. One advantage is that it exhibits potent antitumor and anti-inflammatory activity in vitro and in vivo, making it a potential candidate for the development of new cancer and anti-inflammatory drugs. Another advantage is that it exhibits potent herbicidal activity, making it a potential alternative to traditional herbicides. However, one limitation is that the mechanism of action of N-[4-fluoro-3-(trifluoromethyl)phenyl]-4,8-dimethyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide is not fully understood, which makes it difficult to optimize its pharmacological properties. Additionally, N-[4-fluoro-3-(trifluoromethyl)phenyl]-4,8-dimethyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide has not been extensively studied for its potential toxicity and side effects, which may limit its use in clinical applications.
将来の方向性
There are several future directions for research on N-[4-fluoro-3-(trifluoromethyl)phenyl]-4,8-dimethyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide. One direction is to further elucidate its mechanism of action, which may lead to the development of more potent and selective derivatives. Another direction is to study its potential toxicity and side effects, which may inform its use in clinical applications. Additionally, N-[4-fluoro-3-(trifluoromethyl)phenyl]-4,8-dimethyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide has potential applications in materials science, such as in the development of fluorescent dyes, and further research in this area may lead to new materials with unique properties.
合成法
The synthesis of N-[4-fluoro-3-(trifluoromethyl)phenyl]-4,8-dimethyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide involves the reaction of 4,8-dimethyl-2-oxo-1,2-dihydroquinoline-3-sulfonamide with 4-fluoro-3-(trifluoromethyl)aniline in the presence of a base catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of N-[4-fluoro-3-(trifluoromethyl)phenyl]-4,8-dimethyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide as a white solid. The yield of the reaction is typically around 50%, and the purity of the product can be increased through recrystallization.
科学的研究の応用
N-[4-fluoro-3-(trifluoromethyl)phenyl]-4,8-dimethyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide has been studied extensively for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, N-[4-fluoro-3-(trifluoromethyl)phenyl]-4,8-dimethyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide has been shown to exhibit potent antitumor activity against a variety of cancer cell lines, including lung, breast, and colon cancer. N-[4-fluoro-3-(trifluoromethyl)phenyl]-4,8-dimethyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines in vitro. In agriculture, N-[4-fluoro-3-(trifluoromethyl)phenyl]-4,8-dimethyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide has been shown to exhibit potent herbicidal activity against a variety of weeds, making it a potential alternative to traditional herbicides. In materials science, N-[4-fluoro-3-(trifluoromethyl)phenyl]-4,8-dimethyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide has been studied for its potential use as a dye, as it exhibits strong fluorescence properties.
特性
製品名 |
N-[4-fluoro-3-(trifluoromethyl)phenyl]-4,8-dimethyl-2-oxo-1,2-dihydro-6-quinolinesulfonamide |
|---|---|
分子式 |
C18H14F4N2O3S |
分子量 |
414.4 g/mol |
IUPAC名 |
N-[4-fluoro-3-(trifluoromethyl)phenyl]-4,8-dimethyl-2-oxo-1H-quinoline-6-sulfonamide |
InChI |
InChI=1S/C18H14F4N2O3S/c1-9-6-16(25)23-17-10(2)5-12(8-13(9)17)28(26,27)24-11-3-4-15(19)14(7-11)18(20,21)22/h3-8,24H,1-2H3,(H,23,25) |
InChIキー |
UURBSGICTZELGU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)NC2=C(C=C(C=C12)S(=O)(=O)NC3=CC(=C(C=C3)F)C(F)(F)F)C |
正規SMILES |
CC1=CC(=CC2=C1NC(=O)C=C2C)S(=O)(=O)NC3=CC(=C(C=C3)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[4-Phenyl-8-oxo-1,2,3,7,8,9-hexahydro-9-thia-5,6,7,10-tetraazacyclopenta[b]fluorene-7-yl]acetic acid ethyl ester](/img/structure/B269547.png)
![2-[(4-chlorophenyl)sulfanyl]-N-[2-(4-morpholinylcarbonyl)phenyl]propanamide](/img/structure/B269548.png)
![2-[3-(2-chlorophenyl)-4-ethyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B269549.png)
![N-{2-[2-(5-bromo-2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(2-ethoxyphenyl)methanesulfonamide](/img/structure/B269551.png)
![1-[(4-chlorophenyl)sulfonyl]-N'-(4-isopropoxybenzylidene)-2-pyrrolidinecarbohydrazide](/img/structure/B269554.png)
![N-(2-{2-[3-bromo-4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-N-(2-chlorophenyl)methanesulfonamide](/img/structure/B269555.png)
![2-[(1,3-Benzodioxol-5-yloxy)methyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B269559.png)

![[2-Oxo-2-(5,6,7,8-tetrahydronaphthalen-2-ylamino)ethoxy]acetic acid](/img/structure/B269564.png)
![5-chloro-2-[2-(4-morpholinyl)-2-oxoethoxy]-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide](/img/structure/B269566.png)
![2-[(3-methyl-2-quinoxalinyl)methyl]dibenzo[cd,g]indazol-6(2H)-one](/img/structure/B269568.png)
![6-{[4-(2-Methyl-1,3-thiazol-4-yl)anilino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B269571.png)

